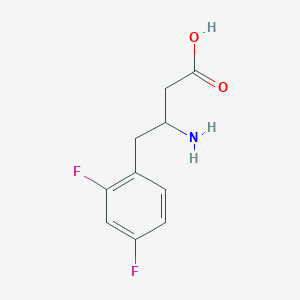![molecular formula C10H10Cl8 B12303156 (1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane CAS No. 58002-18-9](/img/structure/B12303156.png)
(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure and multiple chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions under controlled conditions to introduce the chlorine atoms at specific positions on the bicyclic heptane framework. Common reagents used in these reactions include chlorine gas and various chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically occur under specific conditions, such as controlled temperature and pH, to ensure the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce partially dechlorinated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s biological applications include its use as a model molecule for studying the effects of chlorinated hydrocarbons on biological systems. Researchers investigate its interactions with enzymes and other biomolecules to understand its potential toxicity and environmental impact.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its ability to interact with specific molecular targets, such as receptors or enzymes, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its chlorinated structure imparts unique properties, making it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms can form strong bonds with these targets, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated compound with a similar structure but different reactivity and applications.
Tetrachlorobenzene: A simpler chlorinated aromatic compound used in various industrial applications.
Chlorinated Norbornane Derivatives: Compounds with a similar bicyclic structure but different chlorine substitution patterns.
Uniqueness
(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane is unique due to its specific chlorine substitution pattern and bicyclic structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
58002-18-9 |
|---|---|
Formule moléculaire |
C10H10Cl8 |
Poids moléculaire |
413.8 g/mol |
Nom IUPAC |
(1R,4R,5R)-2,2,5,6-tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10Cl8/c11-2-8(7(15)16)4-1-10(17,18)9(8,3-12)6(14)5(4)13/h4-7H,1-3H2/t4-,5+,6?,8?,9+/m0/s1 |
Clé InChI |
YNEKMCSWRMRXIR-LXZLNZDBSA-N |
SMILES isomérique |
C1[C@H]2[C@H](C([C@@](C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |
SMILES canonique |
C1C2C(C(C(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
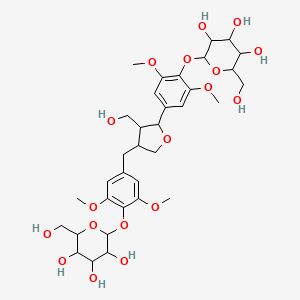
![Bicyclo[6.1.0]nonan-9-ylmethanol](/img/structure/B12303092.png)
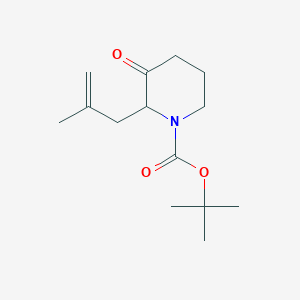
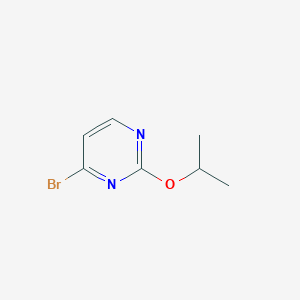
![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)
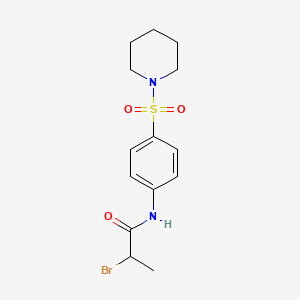
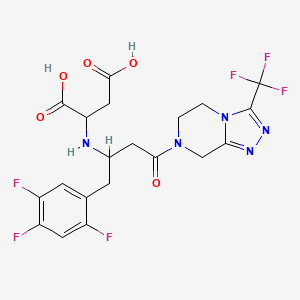



![2-(pyridin-4-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12303138.png)
![N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-6H-pyrido[2,3-d]pyrimidine-6-carboxamide;hydrochloride](/img/structure/B12303142.png)
